molecular formula C12H10O2S B8567400 2-p-Tolyl-thiophene-3-carboxylic Acid

2-p-Tolyl-thiophene-3-carboxylic Acid

Cat. No.: B8567400
M. Wt: 218.27 g/mol
InChI Key: UOTUHMGHVRDEEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-p-Tolyl-thiophene-3-carboxylic Acid is a high-purity chemical intermediate built around the thiophene pharmacophore, a privileged structure in medicinal chemistry . The molecule features a carboxylic acid functional group, offering a versatile handle for further synthetic modification into amides, esters, and other derivatives for structure-activity relationship (SAR) studies . The thiophene ring system is a cornerstone in drug discovery, ranking 4th among US FDA-approved sulfur-containing small molecules, and is valued for its ability to improve metabolic stability and binding affinity as a bio-isosteric replacement for phenyl rings . This specific p-tolyl-substituted thiophene scaffold is of significant interest for developing novel therapeutic agents. Research on closely related 2-(acylamino)-3-thiophenecarboxylates has identified their potential as novel small-molecule suppressors of cyclic nucleotides (cAMP and cGMP), functioning as non-selective phosphodiesterase (PDE) activators . This mechanism suggests potential research applications in pathological conditions involving elevated cyclic nucleotides, such as secretory diarrheas and polycystic kidney disease . Furthermore, thiophene derivatives are extensively utilized in material science due to their exceptional electrical and optical properties, finding applications in organic thin-film transistors, conductive polymers, and chemosensors . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C12H10O2S

Molecular Weight

218.27 g/mol

IUPAC Name

2-(4-methylphenyl)thiophene-3-carboxylic acid

InChI

InChI=1S/C12H10O2S/c1-8-2-4-9(5-3-8)11-10(12(13)14)6-7-15-11/h2-7H,1H3,(H,13,14)

InChI Key

UOTUHMGHVRDEEU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C=CS2)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-p-Tolyl-thiophene-3-carboxylic Acid (inferred structure) with structurally related thiophene derivatives, emphasizing substituent effects, molecular properties, and applications:

Compound Name Molecular Formula Molecular Weight Substituents Key Properties/Applications References
This compound (hypothetical) C₁₂H₁₀O₂S 218.27 g/mol -COOH (position 3), p-tolyl (position 2) Potential use in catalysis or drug design (inferred) N/A (structural analog)
Thiophene-2-carboxylic acid C₅H₄O₂S 128.15 g/mol -COOH (position 2) Laboratory reagent; synthetic intermediate
Thiophene-3-acetic Acid C₆H₆O₂S 142.17 g/mol -CH₂COOH (position 3) Used in organic synthesis; potential monomer for polymers
2-(Hydroxymethyl)thiophene-3-carboxylic Acid C₆H₆O₃S 158.17 g/mol -COOH (position 3), -CH₂OH (position 2) Hydrophilic; candidate for biodegradable materials
2-Pentylthiophene-3-carboxylic Acid C₁₀H₁₄O₂S 198.28 g/mol -COOH (position 3), -C₅H₁₁ (position 2) Lipophilic; applications in surfactants or agrochemicals

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing Groups (e.g., -COOH): Enhance acidity and polar interactions. Thiophene-2-carboxylic acid (pKa ~3.5) is more acidic than non-carboxylic analogs, facilitating salt formation in pharmaceutical synthesis .
  • Hydrophobic Groups (e.g., p-tolyl, pentyl): Increase logP values, improving membrane permeability. 2-Pentylthiophene-3-carboxylic Acid (logP ~3.2) is significantly more lipophilic than 2-(hydroxymethyl) derivatives (logP ~0.8) .
  • Conformational Flexibility: The -CH₂COOH group in thiophene-3-acetic Acid allows for rotational freedom, enabling diverse binding modes in coordination chemistry .

Q & A

Q. What are the standard synthetic routes for preparing 2-p-Tolyl-thiophene-3-carboxylic Acid, and how can reaction conditions be optimized for yield and purity?

The synthesis of thiophene-carboxylic acid derivatives typically involves coupling reactions, cyclization, or functional group transformations. For example, similar compounds are synthesized via refluxing intermediates with anhydrides (e.g., succinic anhydride) in dichloromethane under nitrogen, followed by purification using reverse-phase HPLC . Key parameters include temperature control (e.g., 40–60°C), stoichiometric ratios (1.2 equivalents of reagents), and inert atmospheres to prevent oxidation. Optimization involves monitoring reaction progress via TLC or LC-MS and adjusting solvent polarity during purification.

Q. Which analytical techniques are most effective for characterizing this compound, and how are spectral data interpreted?

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify proton environments and carbon frameworks. For instance, aromatic protons in thiophene rings appear at δ 6.5–7.5 ppm, while carboxylic acid protons may show broad signals near δ 12–13 ppm .
  • IR Spectroscopy : Peaks at 1700–1750 cm1^{-1} confirm carboxylic acid (C=O) groups, while 3100–3500 cm1^{-1} indicates O-H stretching .
  • X-ray Crystallography : Tools like SHELXL refine crystal structures by analyzing diffraction data, resolving bond lengths and angles with errors < 0.01 Å .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves (tested for chemical compatibility) and lab coats. Inspect gloves for breakthrough times using manufacturer guidelines .
  • Ventilation : Use fume hoods to avoid inhalation of decomposition products like sulfur oxides .
  • Waste Disposal : Collect solid residues in sealed containers labeled for hazardous organic waste. Avoid aqueous disposal due to potential bioaccumulation risks .

Advanced Research Questions

Q. How can crystallographic data discrepancies (e.g., twinning or disorder) be resolved during structural analysis of this compound?

Crystallographic challenges such as twinning require software like SHELXD for structure solution and SHELXL for refinement. For disordered regions, apply restraints (e.g., SIMU and DELU in SHELXL) to stabilize atomic positions. ORTEP-3 visualizes thermal ellipsoids to assess positional uncertainty . High-resolution data (>1.0 Å) improves model accuracy, while low-resolution cases may necessitate complementary techniques like DFT calculations .

Q. How should researchers address contradictory data in reaction yields or spectroscopic results during synthesis?

  • By-Product Analysis : Use LC-MS or GC-MS to identify impurities (e.g., unreacted starting materials or side products from over-functionalization).
  • Reaction Monitoring : In situ IR or Raman spectroscopy tracks intermediate formation. For example, unexpected peaks at 1650 cm1^{-1} may indicate amide by-products .
  • Reproducibility Checks : Vary catalysts (e.g., Lewis acids like AlCl3_3) or solvents (polar aprotic vs. non-polar) to isolate optimal conditions .

Q. What methodologies are recommended for studying the compound’s stability under varying pH and temperature conditions?

  • Accelerated Aging Studies : Incubate samples at 40–80°C and pH 2–12 for 1–4 weeks. Monitor degradation via HPLC and identify products (e.g., decarboxylation to thiophene derivatives) .
  • Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures (>200°C suggests thermal stability) .

Q. How can the biological activity of this compound be systematically evaluated, and what mechanisms might explain its efficacy?

  • In Vitro Assays : Test antibacterial activity using minimum inhibitory concentration (MIC) assays against Gram-positive/negative strains. For example, similar thiophene derivatives show MIC values of 2–8 µg/mL .
  • Mechanistic Studies : Perform molecular docking with target proteins (e.g., bacterial dihydrofolate reductase) to predict binding affinities. Validate with enzyme inhibition assays .

Q. What computational approaches are suitable for modeling the electronic properties and reactivity of this compound?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Software like Gaussian or ORCA provides ionization potentials and electron affinities .
  • Molecular Dynamics (MD) : Simulate solvation effects in water or DMSO to assess aggregation tendencies or solubility limitations .

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